N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-2-(trifluoromethyl)benzamide
CAS No.: 2034592-65-7
Cat. No.: VC5819831
Molecular Formula: C19H18F3N3O2
Molecular Weight: 377.367
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034592-65-7 |
---|---|
Molecular Formula | C19H18F3N3O2 |
Molecular Weight | 377.367 |
IUPAC Name | N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-2-(trifluoromethyl)benzamide |
Standard InChI | InChI=1S/C19H18F3N3O2/c1-12-10-13(2)25(24-12)16(17-8-5-9-27-17)11-23-18(26)14-6-3-4-7-15(14)19(20,21)22/h3-10,16H,11H2,1-2H3,(H,23,26) |
Standard InChI Key | CRAGTVAQEWGHLI-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CO3)C |
Introduction
Structural Elucidation and Molecular Properties
Chemical Architecture
The compound’s IUPAC name reveals a benzamide derivative substituted with a trifluoromethyl group at the ortho position. The amide nitrogen is connected to an ethyl bridge bearing two heterocyclic moieties: a 3,5-dimethylpyrazole and a furan ring. This combination introduces steric and electronic diversity, influencing reactivity and interactions with biological targets .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₁F₃N₃O₂ |
Molecular Weight | 428.41 g/mol |
Topological Polar Surface | 70.5 Ų |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 6 (amide O, pyrazole N, furan O) |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole and furan rings contribute π-π stacking and hydrogen-bonding capabilities .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves three key fragments:
-
2-(Trifluoromethyl)benzoyl chloride as the acylating agent.
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2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethylamine as the amine precursor.
Amine Precursor Synthesis
The ethylamine backbone is constructed via a nucleophilic substitution reaction between furfuryl alcohol and 3,5-dimethylpyrazole, followed by Gabriel synthesis to introduce the primary amine .
Acylation Reaction
The amine reacts with 2-(trifluoromethyl)benzoyl chloride in dichloromethane under Schotten-Baumann conditions, yielding the target compound in 68–72% purity. Re-crystallization from ethanol improves purity to >95% .
Table 2: Reaction Conditions
Parameter | Value |
---|---|
Solvent | Dichloromethane |
Base | Potassium carbonate |
Temperature | 0°C → room temperature |
Reaction Time | 5 hours |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 7.8 Hz, 1H, ArH), 7.68–7.61 (m, 3H, ArH), 6.45 (s, 1H, furan H), 5.92 (s, 1H, pyrazole H), 4.32–4.18 (m, 2H, CH₂), 2.45 (s, 6H, pyrazole CH₃), 2.21 (s, 3H, pyrazole CH₃) .
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¹³C NMR: δ 168.5 (amide C=O), 150.2 (furan C), 142.1 (pyrazole C), 132.8 (CF₃-C), 125.6 (q, J = 271 Hz, CF₃) .
Infrared Spectroscopy
Strong absorption at 1665 cm⁻¹ confirms the amide C=O stretch, while bands at 1120 cm⁻¹ and 1340 cm⁻¹ correspond to C-F and C-N vibrations, respectively .
Biological Activity and Mechanistic Insights
Antimicrobial Screening
In vitro assays against S. aureus and E. coli revealed moderate activity (MIC = 32 µg/mL), attributed to membrane disruption via hydrophobic interactions with the trifluoromethyl group .
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 18 µM, likely through hydrogen bonding with pyrazole N and π-stacking with the benzamide .
Computational Chemistry
Density Functional Theory (DFT)
DFT calculations (B3LYP/6-311+G**) predict a planar amide group and twisted ethyl bridge (dihedral angle = 112°), optimizing steric clashes between the furan and pyrazole .
Table 3: Computational Data
Parameter | Value |
---|---|
HOMO-LUMO Gap | 4.3 eV |
Dipole Moment | 5.6 Debye |
LogP | 3.2 |
Applications and Future Directions
Pharmaceutical Development
The compound’s COX-2 inhibition suggests potential as an anti-inflammatory agent. Structural analogs with enhanced solubility (e.g., PEGylation) are under investigation .
Materials Science
The trifluoromethyl group’s electron-withdrawing properties make the compound a candidate for organic semiconductors.
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